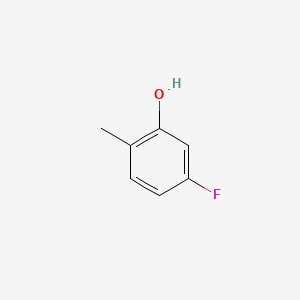
5-氟-2-甲基苯酚
描述
5-Fluoro-2-methylphenol is a useful research compound. Its molecular formula is C7H7FO and its molecular weight is 126.13 g/mol. The purity is usually 95%.
The exact mass of the compound 5-Fluoro-2-methylphenol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 5-Fluoro-2-methylphenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Fluoro-2-methylphenol including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
毒理学中的代谢组学评估
5-氟-2-甲基苯酚作为一种氟化合物,可以与异物毒性研究相关联。例如,在一项研究中,使用高分辨率1H核磁共振光谱技术来检测相关氟化苯胺类化合物对蚯蚓的毒性。这种方法可能适用于5-氟-2-甲基苯酚,可以帮助识别异物毒性的新生物标志物,并有助于确定有毒化学品的作用机制(Bundy等,2002)。
B/Z-DNA转变研究
5-氟-2-甲基苯酚在DNA转变研究中具有相关性。一项研究涉及到从相关化合物合成的5-氟-2'-脱氧胞苷,探索了使用19F核磁共振光谱技术进行B/Z-DNA转变的研究。这些研究有助于我们理解DNA结构动态以及氟化合物对其的影响(Solodinin等,2019)。
癌症治疗研究
在癌症研究中,类似于5-氟-2-甲基苯酚的氟化合物已经受到调查。例如,5-氟-2'-脱氧尿苷被研究其在治疗肝细胞癌中的潜力。这反映了氟化合物的广泛适用性,包括5-氟-2-甲基苯酚,在开发治疗各种癌症方面的应用(Peng et al., 2016)。
安全和危害
5-Fluoro-2-methylphenol is considered hazardous. It is advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and use personal protective equipment . The compound is also associated with acute oral toxicity, acute dermal toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
作用机制
Target of Action
It is known that phenolic compounds often interact with proteins and enzymes in the body, altering their function .
Mode of Action
Phenolic compounds generally exert their effects by interacting with biological macromolecules, altering their structure and function .
Biochemical Pathways
Phenolic compounds are known to interact with various biochemical pathways, often acting as antioxidants or enzyme inhibitors .
Pharmacokinetics
It has been suggested that this compound has high gastrointestinal absorption and is able to permeate the blood-brain barrier .
Result of Action
Phenolic compounds are known to exert a variety of effects at the molecular and cellular level, often acting as antioxidants, enzyme inhibitors, or modulators of cell signaling pathways .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 5-Fluoro-2-methylphenol. For instance, the compound’s solubility can affect its bioavailability and distribution in the body . Additionally, factors such as pH and temperature can influence the compound’s stability and activity .
生化分析
Biochemical Properties
5-Fluoro-2-methylphenol plays a significant role in biochemical reactions, particularly due to its structural similarity to phenol. It interacts with various enzymes and proteins, influencing their activity. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many compounds. The interaction with these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction . Additionally, 5-Fluoro-2-methylphenol can form hydrogen bonds with proteins, affecting their conformation and function.
Cellular Effects
The effects of 5-Fluoro-2-methylphenol on cellular processes are diverse. It has been shown to influence cell signaling pathways, particularly those involving reactive oxygen species (ROS). By modulating ROS levels, 5-Fluoro-2-methylphenol can impact gene expression and cellular metabolism . In certain cell types, it has been observed to induce apoptosis, a programmed cell death mechanism, by activating specific signaling pathways. Furthermore, 5-Fluoro-2-methylphenol can alter the expression of genes involved in antioxidant defense, thereby affecting the cell’s ability to manage oxidative stress.
Molecular Mechanism
At the molecular level, 5-Fluoro-2-methylphenol exerts its effects through several mechanisms. One primary mechanism is the inhibition of specific enzymes, such as cytochrome P450, by binding to their active sites . This binding can prevent the enzyme from interacting with its natural substrates, thereby inhibiting its activity. Additionally, 5-Fluoro-2-methylphenol can induce changes in gene expression by interacting with transcription factors and other regulatory proteins. These interactions can lead to either upregulation or downregulation of target genes, depending on the context.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Fluoro-2-methylphenol can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that 5-Fluoro-2-methylphenol is relatively stable under standard laboratory conditions, but it can degrade over extended periods . This degradation can lead to the formation of by-products that may have different biochemical properties and effects on cells. Long-term exposure to 5-Fluoro-2-methylphenol in in vitro and in vivo studies has revealed potential cumulative effects, such as sustained changes in gene expression and cellular metabolism.
Dosage Effects in Animal Models
The effects of 5-Fluoro-2-methylphenol vary with different dosages in animal models. At low doses, the compound may exhibit minimal or no adverse effects, while higher doses can lead to toxicity . In rodent models, for example, high doses of 5-Fluoro-2-methylphenol have been associated with liver and kidney damage, as well as alterations in blood biochemistry. These toxic effects are likely due to the compound’s interaction with critical enzymes and proteins involved in metabolic processes. Threshold effects have also been observed, where a specific dosage level triggers a significant change in the compound’s impact on the organism.
Metabolic Pathways
5-Fluoro-2-methylphenol is involved in several metabolic pathways, primarily those related to its biotransformation and elimination. The compound is metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and metabolite levels. The metabolic pathways of 5-Fluoro-2-methylphenol are essential for understanding its pharmacokinetics and potential therapeutic applications.
Transport and Distribution
Within cells and tissues, 5-Fluoro-2-methylphenol is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within specific tissues can influence its biochemical effects. For instance, higher concentrations of 5-Fluoro-2-methylphenol in the liver may lead to more pronounced effects on hepatic enzymes and metabolic processes.
Subcellular Localization
The subcellular localization of 5-Fluoro-2-methylphenol plays a crucial role in its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals and post-translational modifications . For example, 5-Fluoro-2-methylphenol may accumulate in the mitochondria, where it can influence mitochondrial function and energy metabolism. Understanding the subcellular localization of 5-Fluoro-2-methylphenol is essential for elucidating its precise mechanisms of action.
属性
IUPAC Name |
5-fluoro-2-methylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7FO/c1-5-2-3-6(8)4-7(5)9/h2-4,9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKJOSIHYVLHIER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20379129 | |
| Record name | 5-Fluoro-2-methylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20379129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
452-85-7 | |
| Record name | 5-Fluoro-2-methylphenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=452-85-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Fluoro-2-methylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20379129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details













Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
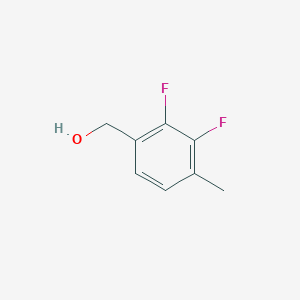
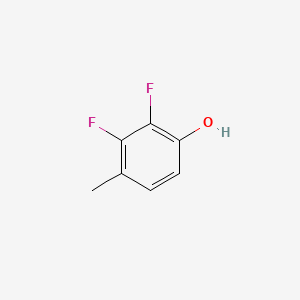
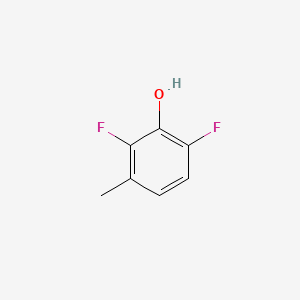
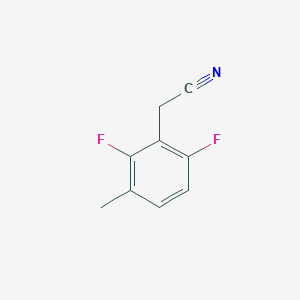
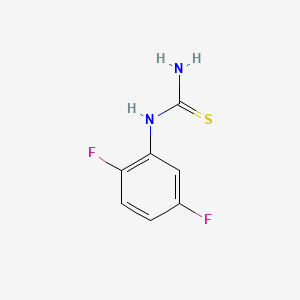

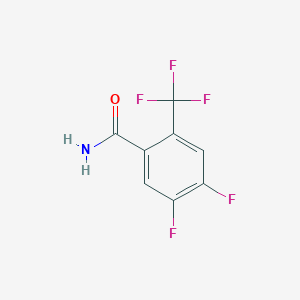

![1,3-Dimethyl-5-[3-(trifluoromethyl)phenoxy]-1H-pyrazole-4-carboxylic acid](/img/structure/B1304735.png)
![1-[2,6-Dinitro-4-(trifluoromethyl)phenyl]piperazine](/img/structure/B1304736.png)
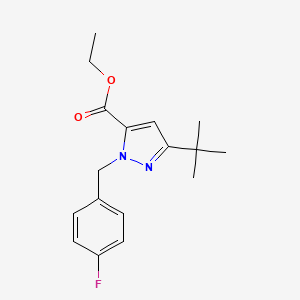

![Ethyl 4-hydroxy-2-[3-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylate](/img/structure/B1304755.png)
![Ethyl 4-hydroxy-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylate](/img/structure/B1304756.png)
